(3-Methoxy-4-methylphenyl)methanol

Description

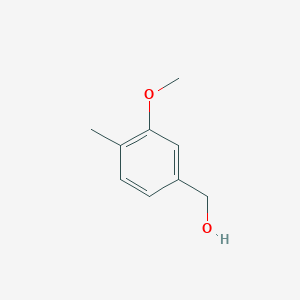

Structure

3D Structure

Properties

IUPAC Name |

(3-methoxy-4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7-3-4-8(6-10)5-9(7)11-2/h3-5,10H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVDSQSUDVJXEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471590 | |

| Record name | (3-methoxy-4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4685-50-1 | |

| Record name | (3-methoxy-4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methoxy-4-methylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of a Versatile Benzyl Alcohol Derivative

An In-Depth Technical Guide to the Synthesis of (3-Methoxy-4-methylphenyl)methanol

This compound, a substituted benzyl alcohol, is a molecule of significant interest in the fields of medicinal chemistry, fragrance development, and materials science. Its structural architecture, featuring a methoxy and a methyl group on the phenyl ring, imparts specific physicochemical properties that make it a valuable synthetic intermediate. The methoxy group can influence lipophilicity and hydrogen bonding capabilities, while the methyl group provides steric and electronic modifications.[1] This guide offers a comprehensive exploration of the primary and alternative synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methodologies. It is designed for researchers and drug development professionals seeking a deep, practical understanding of its synthesis.

Primary Synthesis Pathway: Selective Reduction of 3-Methoxy-4-methylbenzaldehyde

The most direct, efficient, and widely employed route for the synthesis of this compound is the reduction of its corresponding aldehyde, 3-Methoxy-4-methylbenzaldehyde.[2] This transformation is a cornerstone of organic synthesis, converting a carbonyl group into a primary alcohol.[3][4]

Core Principle: Nucleophilic Hydride Addition

The underlying mechanism for this reduction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the aldehyde's carbonyl group.[5][6] The carbon-oxygen double bond is highly polarized, rendering the carbon atom electron-deficient and susceptible to attack. The addition of the hydride breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. A subsequent protonation step, typically during an aqueous or acidic workup, neutralizes this intermediate to yield the final primary alcohol.[7][8][9]

Reagent Selection: A Tale of Two Hydrides

The choice of reducing agent is critical and is dictated by factors such as substrate compatibility, safety, and desired selectivity.

-

Sodium Borohydride (NaBH₄): This is the reagent of choice for this specific transformation. NaBH₄ is a mild and chemoselective reducing agent, meaning it readily reduces aldehydes and ketones but typically does not affect less reactive functional groups like esters, carboxylic acids, or amides under standard conditions.[7][9] Its operational simplicity is a major advantage; reactions can be conveniently carried out in protic solvents like methanol or ethanol, which also serve as the proton source for the final neutralization step.[8][9]

-

Lithium Aluminum Hydride (LiAlH₄): A significantly more powerful and less selective reducing agent, LiAlH₄ can reduce almost all carbonyl-containing functional groups, including esters and carboxylic acids, to alcohols.[10][11][12] Its high reactivity necessitates the use of anhydrous, aprotic solvents (e.g., diethyl ether, THF) and stringent exclusion of moisture, as it reacts violently with water.[9][11] While effective, its use for the simple reduction of an aldehyde to an alcohol is akin to using a sledgehammer to crack a nut; NaBH₄ offers sufficient reactivity with greater safety and selectivity.

Caption: Workflow for the reduction of an aldehyde using Sodium Borohydride.

Field-Proven Experimental Protocol: NaBH₄ Reduction

This protocol provides a reliable, step-by-step method for the synthesis of this compound.

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Methoxy-4-methylbenzaldehyde (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. This is crucial for controlling the initial exotherm of the reaction.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄, 0.3-0.5 eq) to the stirred solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and heat.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the flask again in an ice bath. Cautiously add 1M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the sodium alkoxide salt. Continue adding until the vigorous effervescence ceases and the pH is slightly acidic.

-

Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with ethyl acetate (3 x 20 mL).

-

Washing & Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Alternative Synthetic Pathways: A Comparative Overview

While direct reduction is the preferred method, other synthetic strategies can produce this compound, each with distinct advantages and limitations.

A. Grignard Reaction with Formaldehyde

This classic carbon-carbon bond-forming reaction provides an alternative route. The synthesis would begin with a halogenated precursor, such as 4-bromo-1-methoxy-2-methylbenzene.

-

Mechanism: First, the Grignard reagent is formed by reacting the aryl bromide with magnesium turnings in an anhydrous ether solvent.[13][14] This organomagnesium halide is a potent nucleophile. It then attacks the electrophilic carbon of formaldehyde. A subsequent acidic workup protonates the resulting alkoxide to furnish the primary alcohol.

-

Challenges: The primary drawback is the extreme sensitivity of Grignard reagents to moisture and protic functional groups.[15] All glassware must be oven-dried, and all reagents and solvents must be scrupulously anhydrous, making the procedure more technically demanding than a borohydride reduction.

Caption: Grignard pathway for the synthesis of the target alcohol.

B. The Cannizzaro Reaction

The Cannizzaro reaction is a disproportionation reaction specific to aldehydes that lack α-hydrogens, such as 3-Methoxy-4-methylbenzaldehyde.[16][17]

-

Mechanism: In the presence of a strong base (e.g., concentrated KOH), two molecules of the aldehyde react. One molecule is oxidized to the corresponding carboxylic acid (3-Methoxy-4-methylbenzoic acid), while the other is reduced to the primary alcohol.[3][16]

-

Challenges: The most significant drawback is the theoretical maximum yield of 50% for the desired alcohol.[16] Furthermore, the reaction produces an equimolar amount of the carboxylic acid byproduct, which must be separated from the alcohol, complicating the purification process. This makes it an inefficient choice for the dedicated synthesis of the alcohol.

C. Catalytic Hydrogenation

A greener alternative to hydride reagents involves the reduction of the aldehyde using hydrogen gas (H₂) over a heterogeneous metal catalyst.[18]

-

Mechanism: The reaction occurs on the surface of a catalyst, typically palladium, platinum, or nickel.[3][19] Both the aldehyde and hydrogen are adsorbed onto the catalyst surface, facilitating the addition of hydrogen across the carbonyl double bond.

-

Challenges: Achieving high selectivity can be difficult. Aggressive reaction conditions or certain catalysts can lead to over-reduction of the benzyl alcohol to the corresponding hydrocarbon (3-methoxy-4-methyltoluene) or even hydrogenation of the aromatic ring.[18] Therefore, careful selection of the catalyst and optimization of reaction conditions (temperature, pressure) are paramount.

Data Presentation: Comparative Analysis of Synthesis Pathways

| Method | Starting Material | Key Reagents | Theoretical Yield | Advantages | Disadvantages |

| Hydride Reduction | 3-Methoxy-4-methylbenzaldehyde | NaBH₄, Methanol | >95% | High yield, high selectivity, simple procedure, mild conditions.[7][8] | Use of hydride reagents. |

| Grignard Reaction | 4-Bromo-1-methoxy-2-methylbenzene | Mg, Formaldehyde, Anhydrous Ether | >80% | Forms a new C-C bond. | Requires strictly anhydrous conditions, more complex setup.[15] |

| Cannizzaro Reaction | 3-Methoxy-4-methylbenzaldehyde | Concentrated KOH or NaOH | 50% | Simple reagents. | Low theoretical yield, produces byproduct requiring separation.[16] |

| Catalytic Hydrogenation | 3-Methoxy-4-methylbenzaldehyde | H₂, Pd/C (or other catalyst) | Variable | "Green" method (water is the only byproduct). | Risk of over-reduction, requires specialized pressure equipment.[18] |

Conclusion and Outlook

For the synthesis of this compound, the reduction of 3-Methoxy-4-methylbenzaldehyde with sodium borohydride stands out as the most practical, efficient, and reliable method for laboratory and industrial applications. Its high yield, operational simplicity, and excellent chemoselectivity make it superior to the alternatives. While Grignard synthesis offers a robust alternative for building the carbon skeleton from a different precursor, its stringent procedural requirements make it a secondary choice. The Cannizzaro reaction is mechanistically interesting but synthetically inefficient for this target, and catalytic hydrogenation, while environmentally appealing, presents significant challenges in selectivity. A thorough understanding of these diverse pathways allows researchers to make informed decisions based on available starting materials, required scale, and equipment capabilities.

References

-

Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC. (n.d.). NIH. Retrieved January 21, 2026, from [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

-

reduction of carbonyl compounds using sodium tetrahydridoborate. (n.d.). Chemguide. Retrieved January 21, 2026, from [Link]

-

19.3. Reductions using NaBH4, LiAlH4. (n.d.). Lumen Learning. Retrieved January 21, 2026, from [Link]

-

Lithium aluminium hydride. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. (n.d.). BYJU'S. Retrieved January 21, 2026, from [Link]

-

3.4.1 – Sodium Borohydride Reduction of Carbonyls. (n.d.). Open Library Publishing Platform. Retrieved January 21, 2026, from [Link]

-

Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. (2018, April 2). PubMed. Retrieved January 21, 2026, from [Link]

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]

-

Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. (n.d.). NIH. Retrieved January 21, 2026, from [Link]

-

Reduction of Aldehydes. (n.d.). Thieme. Retrieved January 21, 2026, from [Link]

-

19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). (2021, April 2). YouTube. Retrieved January 21, 2026, from [Link]

-

Synthesis of new vanillin derivatives from natural eugenol. (2021, June 24). AIP Publishing. Retrieved January 21, 2026, from [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

-

All about the 3-Methoxy 4-Methyl Methyl Benzoate. (2023, November 24). Jai Swaminarayan Multichem. Retrieved January 21, 2026, from [Link]

-

Synthesis of New Vanillin Derivatives from Natural Eugenol. (n.d.). AIP Publishing. Retrieved January 21, 2026, from [Link]

-

Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. (2025, August 5). ResearchGate. Retrieved January 21, 2026, from [Link]

- Process for the preparation of aromatic methyl methoxycarboxylates. (n.d.). Google Patents.

-

Alkylation–reduction of aromatic ketones and aldehydes. A convenient synthesis of aromatic hydrocarbons. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]

-

Aldehyde - Oxidation, Reduction, Reactions. (2025, December 23). Britannica. Retrieved January 21, 2026, from [Link]

-

Carbonyl reduction. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

3 Methoxy 4 methyl Benzoic Acid. (n.d.). Chemixl Intermediates Pvt. Ltd.. Retrieved January 21, 2026, from [Link]

-

NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. (n.d.). BYJU'S. Retrieved January 21, 2026, from [Link]

-

3-methoxy-4-methylbenzaldehyde. (2003, May 23). Hive Methods Discourse. Retrieved January 21, 2026, from [Link]

-

The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. (n.d.). Srini Chem. Retrieved January 21, 2026, from [Link]

-

7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

This compound (C9H12O2). (n.d.). PubChemLite. Retrieved January 21, 2026, from [Link]

-

3-Methoxy-4-methylbenzaldehyde. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Is the Cannizzaro reaction possible if we react methanal with benzaldehyde?. (2023, December 30). Quora. Retrieved January 21, 2026, from [Link]

-

GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. (n.d.). Theochem @ Mercer University. Retrieved January 21, 2026, from [Link]

-

preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. (n.d.). University of Texas at El Paso. Retrieved January 21, 2026, from [Link]

-

Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). University of Colorado Boulder. Retrieved January 21, 2026, from [Link]

-

Transition-metal- and Organic-Solvent-Free: A Highly Efficient Anaerobic Process for Selective Oxidation of Alcohols to Aldehydes and Ketones in water. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

This compound. (2024, April 9). ChemBK. Retrieved January 21, 2026, from [Link]

-

An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]

-

Hydrogenation Catalysts. (n.d.). Johnson Matthey. Retrieved January 21, 2026, from [Link]

-

The Grignard Synthesis of Triphenylmethanol. (n.d.). TSI Journals. Retrieved January 21, 2026, from [Link]

Sources

- 1. (3-Methoxy-5-methylphenyl)methanol | 119650-44-1 | Benchchem [benchchem.com]

- 2. 3-Methoxy-4-methylbenzaldehyde | C9H10O2 | CID 4715095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]

- 4. Carbonyl reduction - Wikipedia [en.wikipedia.org]

- 5. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 10. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. theochem.mercer.edu [theochem.mercer.edu]

- 15. cerritos.edu [cerritos.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. byjus.com [byjus.com]

- 18. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hydrogenation Catalysts | Johnson Matthey [matthey.com]

A Technical Guide to the Spectroscopic Characterization of (3-Methoxy-4-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for (3-Methoxy-4-methylphenyl)methanol (CAS No. 4685-50-1), a valuable chemical intermediate. As a Senior Application Scientist, the following sections are structured to offer not just raw data, but a cohesive interpretation grounded in fundamental spectroscopic principles, ensuring a thorough understanding of the molecule's structural identity.

Introduction and Molecular Identity

This compound, also known as 3-methoxy-4-methylbenzyl alcohol, is an aromatic alcohol. Its precise characterization is paramount for its use in multi-step organic syntheses, particularly in the development of pharmaceutical compounds and other fine chemicals. Spectroscopic analysis provides an unambiguous confirmation of its molecular structure, purity, and the integrity of its functional groups. This guide details the expected and observed data from core analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Key Chemical Identifiers: [1][2]

-

Molecular Formula: C₉H₁₂O₂

-

Molecular Weight: 152.19 g/mol

-

CAS Number: 4685-50-1

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shifts and coupling patterns provide definitive information about the electronic environment and connectivity of atoms.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum allows for the identification and quantification of hydrogen atoms in distinct chemical environments. For this compound, we anticipate signals corresponding to the aromatic protons, the benzylic alcohol protons, the methoxy protons, and the methyl protons.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.15 | d (J ≈ 8.0 Hz) | 1H | Ar-H (H5) | Ortho-coupled to H6. |

| ~6.85 | d (J ≈ 2.0 Hz) | 1H | Ar-H (H2) | Meta-coupled to H6. Deshielded by the adjacent methoxy group. |

| ~6.80 | dd (J ≈ 8.0, 2.0 Hz) | 1H | Ar-H (H6) | Ortho-coupled to H5 and meta-coupled to H2. |

| ~4.60 | s | 2H | -CH₂OH | Benzylic protons adjacent to an oxygen atom. Typically a singlet unless coupled to the hydroxyl proton. |

| ~3.85 | s | 3H | -OCH₃ | Protons of the methoxy group, appearing as a sharp singlet. |

| ~2.20 | s | 3H | Ar-CH₃ | Protons of the aromatic methyl group, appearing as a sharp singlet. |

| ~1.70 | s (broad) | 1H | -OH | The hydroxyl proton signal is often broad and can exchange; its chemical shift is concentration and solvent dependent. |

Note: J = coupling constant in Hertz (Hz); s = singlet; d = doublet; dd = doublet of doublets.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as a chemical shift reference (δ = 0.0 ppm).

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.

-

Data Acquisition: Acquire the spectrum using a standard pulse program on a 400 MHz or higher field spectrometer. Typically, 16 to 64 scans are sufficient to achieve a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158.0 | C3 | Aromatic carbon attached to the electron-donating methoxy group. |

| ~135.0 | C1 | Aromatic carbon attached to the hydroxymethyl group. |

| ~130.0 | C4 | Aromatic carbon attached to the methyl group. |

| ~129.5 | C5 | Aromatic methine carbon. |

| ~121.0 | C6 | Aromatic methine carbon. |

| ~110.0 | C2 | Aromatic methine carbon, shielded by the ortho-methoxy group. |

| ~65.0 | -CH₂OH | Benzylic alcohol carbon. |

| ~55.5 | -OCH₃ | Methoxy carbon. |

| ~16.0 | Ar-CH₃ | Aromatic methyl carbon. |

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.7 mL of deuterated solvent.

-

Instrumentation: Use the same NMR tube and spectrometer as for ¹H NMR.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a good spectrum.

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3550 - 3200 (broad) | O-H stretch | Alcohol (-OH) |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2950 - 2850 | C-H stretch | Aliphatic C-H (-CH₃, -CH₂) |

| 1600, 1500 | C=C stretch | Aromatic ring |

| 1250 - 1200 | C-O stretch | Aryl ether (Ar-O-CH₃) |

| 1050 - 1000 | C-O stretch | Primary alcohol (-CH₂-OH) |

Interpretation: The most prominent feature in the IR spectrum will be a strong, broad absorption band in the 3550-3200 cm⁻¹ region, which is characteristic of the hydroxyl group's O-H stretching vibration, broadened due to hydrogen bonding. The presence of both aromatic and aliphatic C-H stretches will be observed just below and above 3000 cm⁻¹. The aromatic nature of the compound is confirmed by the C=C stretching vibrations around 1600 and 1500 cm⁻¹. Finally, strong absorptions corresponding to the C-O stretching of the aryl ether and the primary alcohol will be visible in the fingerprint region (1250-1000 cm⁻¹).

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation:

-

KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Thin Film (for liquids/low melting solids): Place a small drop of the sample between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: Place the sample holder (pellet holder or salt plates) in the sample compartment of an FTIR spectrometer.

-

Data Acquisition: Record a background spectrum of the empty spectrometer. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Table 4: Observed and Predicted Mass Spectrometry Data [3][4]

| m/z | Relative Intensity | Proposed Fragment |

| 152 | High | [M]⁺ (Molecular Ion) |

| 151 | Moderate | [M-H]⁺ |

| 137 | Moderate | [M-CH₃]⁺ |

| 121 | High | [M-CH₂OH]⁺ or [M-OCH₃]⁺ |

| 106 | Moderate | [M-CH₂OH-CH₃]⁺ |

| 91 | Moderate | Tropylium ion, [C₇H₇]⁺ |

Interpretation of Fragmentation: The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 152, confirming the molecular weight.[3] A key fragmentation pathway involves the loss of the hydroxymethyl radical (-•CH₂OH) to form a stable benzylic cation at m/z 121. Another significant fragmentation is the loss of a methyl radical (-•CH₃) from the methoxy group or the aromatic ring, resulting in an ion at m/z 137. Further fragmentation can lead to the formation of the tropylium ion at m/z 91, a common fragment for benzyl compounds.

Caption: Proposed Mass Spectrometry Fragmentation Pathway

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile samples.[4]

-

Ionization: In the ion source, bombard the sample with high-energy electrons (typically 70 eV for electron ionization) to generate the molecular ion and fragment ions.

-

Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a comprehensive and definitive structural confirmation of this compound. The predicted NMR spectra highlight the unique electronic environments of the protons and carbons. The expected IR absorptions confirm the presence of key hydroxyl, ether, and aromatic functional groups. Finally, the mass spectrum corroborates the molecular weight and reveals a fragmentation pattern consistent with the proposed structure. This guide serves as a robust reference for the analytical validation of this important chemical compound.

References

-

PubChem. 3-Hydroxy-4-methoxybenzyl alcohol. National Center for Biotechnology Information. [Link]

-

NIST. 3-Hydroxy-4-methoxybenzyl alcohol. NIST Chemistry WebBook, SRD 69. [Link]

-

Human Metabolome Database. 4-Methoxybenzyl alcohol (HMDB0034241). [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

The Royal Society of Chemistry. Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2- methoxy-4-vinylphenol. [Link]

-

SpectraBase. 4-Methoxybenzyl alcohol. [Link]

-

PubChem. (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one. National Center for Biotechnology Information. [Link]

-

NIST. 3-Methoxybenzyl alcohol. NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem. (3,5-Dimethoxy-4-methylphenyl)methanol. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound (C9H12O2). [Link]

-

SpectraBase. 3-Acetoxy-3',4',5,7-tetramethylmethoxy-4-flavanone. [Link]

-

SpectraBase. This compound. [Link]

-

SpectraBase. (3-Amino-4-methyl-phenyl)methanol. [Link]

Sources

An In-depth Technical Guide to (3-Methoxy-4-methylphenyl)methanol

Abstract

This technical guide provides a comprehensive overview of (3-Methoxy-4-methylphenyl)methanol, also known as 3-methoxy-4-methylbenzyl alcohol. It details the compound's core identifiers, chemical structure, and key properties. A primary focus is placed on a validated laboratory-scale synthesis protocol, presented with a logical workflow diagram and detailed step-by-step instructions. While this compound is a valuable substituted benzyl alcohol intermediate, specific industrial or pharmaceutical applications are not widely documented in publicly available literature. This guide consolidates the available technical information, serving as a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science who may utilize this molecule as a versatile building block for more complex chemical architectures.

Introduction and Core Identification

This compound is a substituted aromatic alcohol. Its structure, featuring a benzyl alcohol core with methoxy and methyl substituents on the phenyl ring, makes it a valuable intermediate in synthetic organic chemistry. The precise arrangement of these functional groups—a hydroxylmethyl group at position 1, a methoxy group at position 3, and a methyl group at position 4—offers a unique combination of steric and electronic properties that can be exploited in the synthesis of more complex molecules.

The compound is unequivocally identified by the following:

-

Chemical Name: this compound

-

Synonyms: 3-Methoxy-4-methylbenzyl alcohol

-

CAS Number: 4685-50-1[1]

-

Molecular Formula: C₉H₁₂O₂[2]

-

Molecular Weight: 152.19 g/mol [2]

The chemical structure is depicted below:

Chemical Structure of this compound

Caption: The 2D structure illustrates the 1,3,4-substitution pattern on the benzene ring.

Physicochemical and Spectroscopic Properties

A consolidated summary of the known physicochemical and spectroscopic data is presented below. It is important to note that while some properties are predicted based on computational models, experimentally determined data for this specific isomer are limited in readily accessible literature.

Physicochemical Data

| Property | Value/Information | Source |

| CAS Number | 4685-50-1 | [1] |

| Molecular Formula | C₉H₁₂O₂ | [2] |

| Molecular Weight | 152.19 g/mol | [2] |

| Physical State | Reported as a yellow oil in a synthesis protocol. | [3] |

| Melting Point | Data not available in searched resources. | |

| Boiling Point | Data not available in searched resources. | |

| Density | Data not available in searched resources. | |

| Predicted XlogP | 1.4 | [2] |

Spectroscopic Data

Definitive ¹H NMR, ¹³C NMR, and IR spectra for this compound are not widely published. However, a mass spectrum obtained via Gas Chromatography-Mass Spectrometry (GC-MS) is available.

-

Mass Spectrometry (GC-MS): A mass spectrum for this compound is available on the SpectraBase repository, confirming its molecular weight.[4] The predicted monoisotopic mass is 152.08373 g/mol .[2]

Synthesis Protocol

The synthesis of this compound is most commonly achieved through the reduction of a suitable precursor, such as the corresponding carboxylic acid or aldehyde. A documented laboratory-scale procedure involves the reduction of 3-methoxy-4-methylbenzoic acid.

Synthesis via Reduction of 3-Methoxy-4-methylbenzoic Acid

This protocol details the reduction of a carboxylic acid to a primary alcohol using a borane-tetrahydrofuran complex. This is a standard and reliable method for such transformations, valued for its high efficiency and selectivity.

Causality of Experimental Choices:

-

Borane-Tetrahydrofuran (BH₃-THF) Complex: This reagent is chosen for its ability to selectively reduce carboxylic acids to alcohols under mild conditions. It is less aggressive than reagents like lithium aluminum hydride (LAH) and offers a better safety profile, particularly regarding its reactivity with water and protic solvents.

-

Anhydrous Tetrahydrofuran (THF): THF is an ideal solvent as it is aprotic and effectively solubilizes both the starting material and the borane complex. The use of anhydrous solvent is critical because borane reagents react violently with water.

-

Nitrogen Atmosphere: The reaction is conducted under an inert atmosphere to prevent the reaction of the borane reagent with atmospheric oxygen and moisture, which would otherwise quench the reagent and reduce the yield.

-

Ice Bath Cooling: The initial addition of the borane solution is performed at a reduced temperature (0 °C) to control the initial exothermic reaction and prevent potential side reactions.

-

Aqueous Work-up: The addition of water after the reaction is complete serves to quench any unreacted borane. The subsequent wash with saturated aqueous sodium bicarbonate is to remove any unreacted acidic starting material, and the brine wash aids in the separation of the organic and aqueous layers.

Caption: Workflow for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen stream, dissolve 10.0 g of 3-methoxy-4-methylbenzoic acid in 100 mL of anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Addition of Reducing Agent: While stirring, add 80 mL of a 1M solution of borane-tetrahydrofuran complex in THF dropwise over a period of 15 minutes.

-

Reaction: Remove the ice bath and continue stirring the mixture at room temperature for 3 hours.

-

Quenching: Carefully add 10 mL of water to the reaction mixture to quench the excess borane.

-

Solvent Removal: Remove the tetrahydrofuran by distillation under reduced pressure.

-

Extraction: Dissolve the resulting residue in diethyl ether.

-

Washing: Wash the ether solution sequentially with a saturated aqueous sodium bicarbonate solution and then with a saturated aqueous sodium chloride (brine) solution.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter the drying agent and remove the diethyl ether by distillation under reduced pressure to yield the final product, this compound. The cited procedure reports a yield of 7.6 g of a yellow oil.[3]

Applications and Research Significance

Benzyl alcohols and their derivatives are fundamental intermediates in organic synthesis.[5][6] Specifically, compounds like vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) are recognized as versatile building blocks for a wide range of pharmaceutical compounds.[7] The structural motifs present in this compound—a primary alcohol for further functionalization (e.g., oxidation to an aldehyde, esterification, or etherification) and a substituted aromatic ring—position it as a potentially useful precursor in several fields.

Potential, though not explicitly documented, areas of application include:

-

Pharmaceutical Synthesis: As a fragment or intermediate for the synthesis of active pharmaceutical ingredients (APIs). The specific substitution pattern can influence molecular recognition and pharmacokinetic properties.

-

Fragrance and Flavor Industry: Substituted benzyl alcohols are often used in the formulation of fragrances.

-

Materials Science: This molecule could serve as a monomer or building block for specialty polymers or other organic materials.

However, a detailed search of scientific and patent literature did not reveal specific, large-scale industrial or widely cited research applications for this particular isomer. Its primary role appears to be that of a synthetic intermediate available for researchers to construct more complex target molecules.

Safety and Handling

Given its chemical class as a substituted benzyl alcohol, the following general laboratory precautions are mandated:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

A thorough risk assessment should be conducted before handling this chemical, and the safety data sheet (SDS) from the specific supplier should be consulted for the most accurate and detailed safety information.

Conclusion

This compound, identified by CAS number 4685-50-1, is a well-defined substituted benzyl alcohol. While its physicochemical and spectroscopic properties are not exhaustively documented in public literature, its synthesis via the reduction of 3-methoxy-4-methylbenzoic acid is established. Its primary value lies in its potential as a chemical intermediate for academic and industrial research in organic and medicinal chemistry. This guide provides a foundational summary of the available technical knowledge to support its use in a laboratory setting. Further research is required to fully characterize its properties and explore its potential applications.

References

-

SpectraBase. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). (3-Ethoxy-4-methoxyphenyl)methanol. Retrieved January 21, 2026, from [Link]

-

Arctom. (n.d.). CAS NO. 4685-50-1 | this compound. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (2023). GHS hazard statements. Retrieved January 21, 2026, from [Link]

-

Pharmaffiliates. (n.d.). Vanillyl Alcohol (CAS 498-00-0) in Pharmaceutical Synthesis: Key Intermediate. Retrieved January 21, 2026, from [Link]

-

Health and Safety Executive. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved January 21, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-methoxy-4-methylbenzyl alcohol. Retrieved January 21, 2026, from [Link]

-

Al-Zoubi, R. M., et al. (2012). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 9(1), 63-87. [Link]

-

Wang, Y., et al. (2010). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl etherification. Journal of Chemical Sciences, 122(5), 729-735. [Link]

-

PubChemLite. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved January 21, 2026, from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

-

ChemSrc. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

-

Yulia, F., et al. (2015). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Chemical Engineering and Applications, 6(1), 60-64. [Link]

-

Sumitomo Chemical. (n.d.). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Retrieved January 21, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). (4-Methoxy-3-methylphenyl)methanol. Retrieved January 21, 2026, from [Link]

-

SpectraBase. (n.d.). (3-Methoxyphenyl) methanol, N-propyl. Retrieved January 21, 2026, from [Link]

-

SpectraBase. (n.d.). (3-Methoxy-5-methylphenyl)methanol. Retrieved January 21, 2026, from [Link]

-

SpectraBase. (n.d.). (4-Methoxy-3-methylphenyl)phenylmethanol. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 3-Hydroxy-4-methoxybenzyl alcohol. Retrieved January 21, 2026, from [Link]

Sources

- 1. 4685-50-1|this compound|BLD Pharm [bldpharm.com]

- 2. PubChemLite - this compound (C9H12O2) [pubchemlite.lcsb.uni.lu]

- 3. prepchem.com [prepchem.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. nbinno.com [nbinno.com]

- 8. arctomsci.com [arctomsci.com]

An In-Depth Technical Guide to (3-Methoxy-4-methylphenyl)methanol: Synthesis, Characterization, and Potential Applications

Abstract

(3-Methoxy-4-methylphenyl)methanol, a substituted benzyl alcohol, represents a unique molecular scaffold with potential applications in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its synthesis, starting from readily available precursors, and details its characterization through various spectroscopic methods. While direct research on the biological activities of this specific isomer is not extensively documented, its structural similarity to compounds with known antioxidant and anticancer properties suggests promising avenues for future investigation. This document serves as a foundational resource for researchers and professionals in drug development interested in exploring the potential of this and related substituted benzyl alcohols.

Introduction and Historical Context

Substituted benzyl alcohols are a class of organic compounds that have long been of interest in the field of chemistry. Their utility as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and fragrances, is well-established. The specific substitution pattern on the phenyl ring significantly influences the chemical and biological properties of these molecules.

The synthesis of the direct precursor to this compound, 3-methoxy-4-methylbenzaldehyde, was described in a 1978 publication in the Chemical & Pharmaceutical Bulletin by Fukumi et al.[1]. This work, focused on the total synthesis of the antibiotic mimosamycin, provides a reliable, multi-step route to the aldehyde, starting from 4-methyl-3-nitrobenzaldehyde[1]. While the 1978 paper does not detail the subsequent reduction to the alcohol, this transformation is a standard and well-understood process in organic chemistry. This guide will detail a viable synthetic pathway to this compound based on established chemical principles and published methodologies for related compounds.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved in a two-stage process: first, the synthesis of the key intermediate, 3-methoxy-4-methylbenzaldehyde, followed by its reduction to the target benzyl alcohol.

Synthesis of 3-Methoxy-4-methylbenzaldehyde

The synthesis of 3-methoxy-4-methylbenzaldehyde from 4-methyl-3-nitrobenzaldehyde is a multi-step process that involves reduction of the nitro group, diazotization of the resulting amine, hydrolysis to a hydroxyl group, and finally, methylation. The protocol described by Fukumi et al. (1978) serves as the foundation for this synthesis[1].

Experimental Protocol:

-

Reduction of the Nitro Group: 4-methyl-3-nitrobenzaldehyde is reduced to 3-amino-4-methylbenzaldehyde using a reducing agent such as tin(II) chloride in hydrochloric acid[1].

-

Diazotization and Hydrolysis: The resulting 3-amino-4-methylbenzaldehyde is then subjected to diazotization using sodium nitrite in an acidic medium, followed by hydrolysis of the diazonium salt to yield 3-hydroxy-4-methylbenzaldehyde[1].

-

Methylation: The final step in the synthesis of the aldehyde precursor is the methylation of the hydroxyl group of 3-hydroxy-4-methylbenzaldehyde. This is typically achieved using a methylating agent like dimethyl sulfate in the presence of a base[1].

Caption: Synthetic pathway to 3-methoxy-4-methylbenzaldehyde.

Reduction of 3-Methoxy-4-methylbenzaldehyde to this compound

The reduction of the aldehyde functional group in 3-methoxy-4-methylbenzaldehyde to a primary alcohol yields the target compound, this compound. A common and effective method for this transformation is the use of sodium borohydride (NaBH₄) in an alcoholic solvent. An alternative documented method involves the reduction of the corresponding carboxylic acid with a borane-tetrahydrofuran complex[2].

Experimental Protocol (via Aldehyde Reduction):

-

Dissolution: Dissolve 3-methoxy-4-methylbenzaldehyde in a suitable alcohol solvent, such as methanol or ethanol.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.

-

Quenching: After the reaction is complete (monitored by TLC), slowly add water or a dilute acid to quench the excess sodium borohydride.

-

Extraction and Purification: Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by chromatography if necessary.

Caption: Reduction of the aldehyde to the target alcohol.

Physicochemical and Spectroscopic Characterization

The identity and purity of this compound are confirmed through various analytical techniques.

| Property | Value |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| CAS Number | 4685-50-1 |

| Appearance | Expected to be a solid or oil |

| Solubility | Soluble in common organic solvents |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (CH₂OH), the methoxy protons (OCH₃), and the methyl protons (CH₃).

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the aromatic carbons, the benzylic carbon, the methoxy carbon, and the methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, as well as C-H and C-O stretching vibrations.

Potential Applications and Future Research Directions

While specific applications for this compound are not extensively reported in the scientific literature, its structural motifs suggest several areas of potential interest for researchers in drug discovery and materials science.

Intermediate in Medicinal Chemistry

The primary foreseeable application of this compound is as a building block in the synthesis of more complex, biologically active molecules. Its structural similarity to other naturally occurring and synthetic compounds with known pharmacological properties makes it an attractive starting material.

Of particular note is the related compound 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) , a potent antioxidant first isolated from the Pacific oyster, Crassostrea gigas[3][4]. DHMBA has been shown to possess a range of biological activities, including radical scavenging, anti-inflammatory, and antineoplastic properties[3][5][6]. It has also been investigated for its potential neuroprotective effects[6]. Given that this compound shares a substituted methoxybenzyl alcohol core, it could serve as a key intermediate in the synthesis of DHMBA analogues or other novel compounds with potential antioxidant and anticancer activities.

Exploration of Intrinsic Biological Activity

The broader class of substituted benzyl alcohols has been investigated for various biological activities. For instance, certain halogenated benzyl alcohols have demonstrated antibacterial and antifungal properties. It is plausible that this compound itself may exhibit some intrinsic biological activity, and further screening in various assays would be a worthwhile endeavor.

Caption: Potential research avenues for this compound.

Conclusion

This compound is a readily accessible substituted benzyl alcohol with significant potential as a versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. This guide has provided a detailed overview of its synthesis, starting from well-documented precursors, and has outlined the key methods for its characterization. While direct applications of this compound are yet to be fully explored, its structural relationship to potent bioactive molecules like DHMBA highlights promising avenues for future research. It is our hope that this technical guide will serve as a valuable resource for scientists and researchers, stimulating further investigation into the chemical and biological properties of this intriguing molecule.

References

[1] Fukumi, H., Kurihara, H., & Mishima, H. (1978). Total Synthesis of Mimosamycin. Chemical & Pharmaceutical Bulletin, 26(7), 2175-2180. [3] Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. (n.d.). MDPI. [4] The marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol suppresses growth, migration and invasion and stimulates death of metastatic human prostate cancer cells: targeting diverse signaling processes. (2024). ResearchGate. [5] The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells. (2025). PubMed. [6] Potential Function of 3,5-Dihydroxy-4-Methoxybenzyl Alcohol from Pacific Oyster (Crassostrea gigas) in Brain of Old Mice. (2024). PubMed. [2] Synthesis of 3-methoxy-4-methylbenzyl alcohol. (n.d.). PrepChem.com.

Sources

- 1. 3-methoxy-4-methylbenzaldehyde , Hive Methods Discourse [chemistry.mdma.ch]

- 2. Microtome Blades | Tissue-Tek Accu-Edge Microtome Blades [sakuraus.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potential Function of 3,5-Dihydroxy-4-Methoxybenzyl Alcohol from Pacific Oyster (Crassostrea gigas) in Brain of Old Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (3-Methoxy-4-methylphenyl)methanol: Structural Analogs and Derivatives for Drug Discovery

This guide provides a comprehensive technical overview of (3-Methoxy-4-methylphenyl)methanol, a substituted benzyl alcohol scaffold with significant potential in medicinal chemistry. We will delve into its synthesis, structural analogs, derivatives, and their potential therapeutic applications, with a focus on providing actionable insights for researchers and drug development professionals.

Introduction: The this compound Scaffold

This compound, also known as 3-methoxy-4-methylbenzyl alcohol, belongs to the family of substituted benzyl alcohols. This structural motif is of considerable interest in drug discovery due to its presence in a variety of biologically active natural products and synthetic compounds. The core structure, a benzene ring substituted with a hydroxymethyl group, a methoxy group, and a methyl group, offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

The arrangement of the methoxy and methyl groups at positions 3 and 4 respectively, influences the electronic and steric properties of the molecule, which in turn can dictate its interaction with biological targets. Understanding the synthesis and structure-activity relationships (SAR) of this scaffold is crucial for the rational design of novel therapeutic agents.

Synthesis of this compound and Its Precursors

The synthesis of this compound is typically achieved through the reduction of its corresponding aldehyde, 3-methoxy-4-methylbenzaldehyde. This precursor is a key intermediate, and its synthesis is a critical first step.

Synthesis of the Precursor: 3-Methoxy-4-methylbenzaldehyde

A common route to 3-methoxy-4-methylbenzaldehyde starts from commercially available 4-methyl-3-nitrobenzaldehyde. The synthesis involves a three-step process:

-

Reduction of the Nitro Group: The nitro group of 4-methyl-3-nitrobenzaldehyde is reduced to an amino group. A common method utilizes tin(II) chloride dihydrate (SnCl2·2H2O) in the presence of concentrated hydrochloric acid. This reaction is highly exothermic and requires careful temperature control[1]. The resulting 3-amino-4-methylbenzaldehyde is typically carried forward to the next step without extensive purification.

-

Diazotization and Hydrolysis: The amino group is then converted to a hydroxyl group via a diazotization reaction followed by hydrolysis. The crude 3-amino-4-methylbenzaldehyde is treated with sodium nitrite (NaNO2) in acidic solution at low temperatures to form a diazonium salt. This intermediate is then hydrolyzed by heating in water to yield 3-hydroxy-4-methylbenzaldehyde[1].

-

Methylation of the Hydroxyl Group: The final step to obtain the desired benzaldehyde precursor is the methylation of the hydroxyl group. This is typically achieved by reacting 3-hydroxy-4-methylbenzaldehyde with a methylating agent such as dimethyl sulfate (Me2SO4) in the presence of a base like sodium hydroxide[1].

Reduction to this compound

The conversion of 3-methoxy-4-methylbenzaldehyde to this compound is a standard reduction of an aldehyde to a primary alcohol. Several reducing agents can be employed for this transformation.

Experimental Protocol: Sodium Borohydride Reduction

This protocol provides a reliable method for the synthesis of this compound from its aldehyde precursor.

-

Dissolution: Dissolve 3-methoxy-4-methylbenzaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH4) (1.1-1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess sodium borohydride.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Structural Analogs and Derivatives: Exploring Chemical Space

The this compound scaffold can be systematically modified to explore structure-activity relationships. Key areas for modification include the aromatic ring, the methoxy group, the methyl group, and the hydroxymethyl group.

Aromatic Ring Substitutions

Modifications to the benzene ring can significantly impact the electronic properties and lipophilicity of the molecule.

-

Halogenation: Introduction of halogens (F, Cl, Br) can enhance metabolic stability and membrane permeability.

-

Additional Alkyl or Alkoxy Groups: The addition of other alkyl or alkoxy groups can modulate lipophilicity and steric bulk.

-

Nitrogen-containing Groups: Incorporation of nitro, amino, or amide functionalities can introduce hydrogen bonding capabilities and alter the polarity of the molecule.

Modifications of the Methoxy and Methyl Groups

-

Demethylation: Conversion of the methoxy group to a hydroxyl group (a creosol derivative) can introduce a new hydrogen bond donor and alter the acidity of the molecule.

-

Ether Analogs: The methyl group of the ether can be replaced with larger alkyl chains (ethoxy, propoxy, etc.) to increase lipophilicity.

-

Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid or an aldehyde, introducing new functionalities.

Derivatization of the Hydroxymethyl Group

The primary alcohol functionality is a versatile handle for a wide range of chemical transformations.

-

Esterification: Reaction with carboxylic acids or their derivatives leads to the formation of esters, which can act as prodrugs or exhibit their own biological activities.

-

Etherification: Conversion to ethers can modulate the polarity and steric properties of this part of the molecule.

-

Oxidation: Oxidation of the alcohol to the corresponding aldehyde or carboxylic acid provides access to other important classes of compounds.

-

Replacement with other Functional Groups: The hydroxyl group can be replaced by halogens, amines, or other functionalities to explore a wider chemical space.

Potential Therapeutic Applications and Structure-Activity Relationships

While specific biological activity data for this compound is not extensively reported in publicly available literature, the activities of structurally related compounds provide valuable insights into its potential therapeutic applications.

Antimicrobial Activity

Substituted benzyl alcohols are known to possess antimicrobial properties. Their mechanism of action is often attributed to the disruption of bacterial cell membranes[2]. The lipophilicity and electronic properties of the substituents on the aromatic ring play a crucial role in determining their efficacy. Generally, increasing the lipophilicity through the introduction of halogens or larger alkyl groups can enhance antibacterial and antifungal activity[3][4]. Therefore, halogenated or higher alkyl ether derivatives of this compound could be promising antimicrobial agents.

Antioxidant Activity

Phenolic compounds, including cresols and their derivatives, are well-known for their antioxidant properties. They can act as radical scavengers, donating a hydrogen atom from their hydroxyl group to neutralize free radicals. The antioxidant activity of cresol derivatives is influenced by the substitution pattern on the aromatic ring[5][6][7]. The presence of electron-donating groups, such as methoxy and methyl groups, can enhance the radical scavenging capacity. Therefore, this compound and its analogs with free phenolic hydroxyl groups are expected to exhibit antioxidant activity.

Table 1: Key Structural Features and Their Potential Impact on Biological Activity

| Structural Modification | Potential Impact on Biological Activity | Rationale |

| Halogenation of the aromatic ring | Increased antimicrobial activity | Enhanced lipophilicity and membrane permeability. |

| Demethylation of the methoxy group | Increased antioxidant activity | Introduction of a phenolic hydroxyl group for radical scavenging. |

| Esterification of the alcohol | Prodrug potential, altered pharmacokinetics | Masking the polar hydroxyl group to improve bioavailability. |

| Introduction of additional hydroxyl groups | Enhanced antioxidant activity | Increased number of radical scavenging sites. |

Characterization Techniques

The structural elucidation and purity assessment of this compound and its derivatives are performed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of the protons in the molecule. Expected signals include those for the aromatic protons, the methoxy protons (a singlet around 3.8 ppm), the benzylic methylene protons (a singlet around 4.5 ppm), the methyl protons (a singlet around 2.2 ppm), and the hydroxyl proton (a broad singlet).

-

¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons, the methoxy carbon, the benzylic carbon, and the methyl carbon are characteristic.

-

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol. C-O stretching bands for the ether and alcohol, as well as C-H and C=C stretching bands for the aromatic ring and alkyl groups, will also be present.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural confirmation.

Conclusion and Future Directions

This compound represents a valuable and versatile scaffold for the development of new therapeutic agents. Its straightforward synthesis from readily available starting materials and the numerous possibilities for structural modification make it an attractive target for medicinal chemists. Based on the known biological activities of related compounds, derivatives of this scaffold hold promise as antimicrobial and antioxidant agents.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs to establish a comprehensive structure-activity relationship. This will enable the rational design of compounds with optimized potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

References

-

Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]

-

The Hive. (2003, May 23). 3-methoxy-4-methylbenzaldehyde. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

LookChem. (2025, May 20). 3-methoxy-4-methylbenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Antioxidant activity and characterization of volatile constituents of beechwood creosote. Retrieved from [Link]

- Google Patents. (n.d.). WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents.

-

The Royal Society of Chemistry. (n.d.). Supporting information for -. Retrieved from [Link]

-

Oxford Academic. (n.d.). Preparation and the Antibacterial and Antifungal Properties of Some Substituted Benzyl Alcohols. Retrieved from [Link]

- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

Wikipedia. (n.d.). Cresol. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,.... Retrieved from [Link]

-

Semantic Scholar. (2020, February 21). SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical Investigation on the Antioxidant Activity of p-Cresol and Its Derivatives: Effects of Propenyl Group and Solvents. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

Pharmaceutical Press. (n.d.). Benzyl Alcohol. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Retrieved from [Link]

-

MDPI. (n.d.). Assessment of Phenolic and Indolic Compounds Removal from Aqueous Media Using Lignocellulose-Derived Surface-Modified Nanoporous Carbon Adsorbents: A Comparative Study. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-3-methoxy-5-phenylbenzaldehyde. Retrieved from [Link]

Sources

- 1. 3-methoxy-4-methylbenzaldehyde , Hive Methods Discourse [chemistry.mdma.ch]

- 2. Cresol - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to (3-Methoxy-4-methylphenyl)methanol: Commercial Sourcing, Synthesis, and Applications

An In-depth Technical Guide for Drug Development and Scientific Research Professionals

Introduction to (3-Methoxy-4-methylphenyl)methanol

This compound, also known as 3-methoxy-4-methylbenzyl alcohol, is an organic compound with the chemical formula C9H12O2.[1] It belongs to the class of benzyl alcohols, characterized by a hydroxyl group attached to a methyl group which is, in turn, attached to a benzene ring. The presence of methoxy and methyl substituents on the aromatic ring makes it a valuable intermediate in the synthesis of more complex molecules.

Key Chemical Properties:

| Property | Value | Source |

| CAS Number | 4685-50-1 | BLD Pharm[1] |

| Molecular Formula | C9H12O2 | BLD Pharm[1] |

| Molecular Weight | 152.19 g/mol | BLD Pharm[1] |

| MDL Number | MFCD06797828 | BLD Pharm[1] |

| SMILES | OCC1=CC=C(C)C(OC)=C1 | BLD Pharm[1] |

Understanding the isomeric forms is crucial. This guide focuses on the 3-methoxy-4-methyl isomer. Researchers should be cautious not to confuse it with its isomer, (4-Methoxy-3-methylphenyl)methanol (CAS Number: 114787-91-6), as their chemical and physical properties may differ.[2]

Commercial Availability for Research Purposes

This compound is available from several chemical suppliers, catering to research and development needs. The purity and available quantities can vary, so it is essential to select a supplier that meets the specific requirements of your experimental work.

Table of Commercial Suppliers:

| Supplier | Product Name | CAS Number | Purity | Notes |

| BLD Pharm | This compound | 4685-50-1 | Not specified, analytical data (NMR, HPLC, etc.) available | For research use only.[1] |

| CymitQuimica (Fluorochem) | This compound | 4685-50-1 | 97% | Intended for lab use only.[3] |

| Sigma-Aldrich | (4-Methoxy-3-methylphenyl)methanol | 114787-91-6 | AldrichCPR | Note: This is the isomer. |

When procuring this chemical, it is best practice to request a Certificate of Analysis (CoA) from the supplier to confirm the purity and identity of the compound.

Synthesis and Purification

The most common and straightforward laboratory synthesis of this compound involves the reduction of the corresponding aldehyde, 3-methoxy-4-methylbenzaldehyde. This transformation is typically achieved with high yield and selectivity using a mild reducing agent.

Experimental Protocol: Reduction of 3-methoxy-4-methylbenzaldehyde

-

Dissolution : Dissolve 3-methoxy-4-methylbenzaldehyde in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling : Place the flask in an ice bath to maintain a low temperature during the reaction.

-

Addition of Reducing Agent : Slowly add a reducing agent, such as sodium borohydride (NaBH4), portion-wise to the stirred solution. The use of NaBH4 is preferred for its selectivity for aldehydes and ketones and its operational simplicity compared to stronger reducing agents like lithium aluminum hydride (LiAlH4).[4]

-

Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching : Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose any excess NaBH4.

-

Extraction : Extract the product into an organic solvent like ethyl acetate.

-

Purification : Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

While specific, widespread applications of this compound are not extensively documented in high-impact literature, its structure lends itself to several potential uses as a key intermediate or building block in organic synthesis.

-

Fragment-Based Drug Discovery : As a substituted benzyl alcohol, it can be used as a fragment in the design of larger molecules targeting various biological receptors.

-

Synthesis of Bioactive Molecules : Its functional groups allow for further chemical modifications. For instance, the hydroxyl group can be converted into an ether or ester, or it can be oxidized to an aldehyde or carboxylic acid, providing a scaffold for creating derivatives with potential pharmacological activities. Related methoxy-substituted benzyl alcohols have been investigated for their antioxidant and anticancer properties.[5]

-

Polymer and Materials Science : Benzyl alcohols can be used in the synthesis of resins and polymers. For example, a related compound, 3-methoxy-4-benzyloxybenzyl alcohol, has been developed as a resin for polymer-supported synthesis.[6]

Caption: Potential synthetic applications of the target compound.

Quality Control for Research Use

Ensuring the purity and identity of this compound is critical for the reproducibility of experimental results. Standard analytical techniques for quality control include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the chemical structure and identify any impurities.

-

High-Performance Liquid Chromatography (HPLC) : This technique is employed to determine the purity of the compound.

-

Mass Spectrometry (MS) : Used to confirm the molecular weight of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy : To identify the presence of key functional groups, such as the hydroxyl (-OH) and methoxy (-OCH3) groups.

Many reputable suppliers provide access to this analytical data for their products.[1]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Information:

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][7]

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Handling and Storage:

-

Handling : Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9]

-

Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][8]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

References

- NCERT. (Reprint 2025-26). Alcohols, Phenols and Ethers.

- BLD Pharm. 4685-50-1|this compound.

- Sigma-Aldrich. (4-Methoxy-3-methylphenyl)methanol AldrichCPR 114787-91-6.

- PubChem. (4-Methoxy-3-methylphenyl)methanol | C9H12O2 | CID 14457544.

- Biosynth. (3-Methylphenyl)(phenyl)methanol | 21945-66-4 | WAA94566.

- Google Patents. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

- GlobalChemMall. (4-Methylphenyl)Methanol Manufacturers, Suppliers.

- Fisher Scientific. SAFETY DATA SHEET.

- MDPI. Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro.

- Indian Academy of Sciences. Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl.

- MedChemExpress. 4-Methoxybenzyl alcohol (P-Methoxy-benzyl alcoho).

- Methanol Safety Data Sheet.

- PubChem. (3-Ethoxy-4-methoxyphenyl)methanol | C10H14O3 | CID 602708.

- GOV.UK. List of most commonly encountered drugs currently controlled under the misuse of drugs legislation.

- CymitQuimica. This compound.

- Echemi. (3-ethoxy-4-methoxyphenyl)methanol SDS, 147730-26-5 Safety Data Sheets.

Sources

- 1. 4685-50-1|this compound|BLD Pharm [bldpharm.com]

- 2. (4-Methoxy-3-methylphenyl)methanol | C9H12O2 | CID 14457544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. ncert.nic.in [ncert.nic.in]

- 5. Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro | MDPI [mdpi.com]

- 6. ias.ac.in [ias.ac.in]

- 7. (3-Ethoxy-4-methoxyphenyl)methanol | C10H14O3 | CID 602708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. methanex.com [methanex.com]

(3-Methoxy-4-methylphenyl)methanol stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of (3-Methoxy-4-methylphenyl)methanol

Introduction

This compound, also known as 3-methoxy-4-methylbenzyl alcohol, is a substituted aromatic alcohol with significant utility in organic synthesis. Its structural features—a hydroxylmethyl group on a benzene ring bearing both methoxy and methyl substituents—make it a valuable building block for pharmaceuticals, agrochemicals, and specialty materials. The reactivity of the benzylic alcohol and the electronic nature of the ring substituents dictate its stability profile. For researchers, scientists, and drug development professionals, a thorough understanding of this profile is paramount to ensure the compound's integrity, prevent the formation of impurities, and guarantee the reproducibility of experimental outcomes.